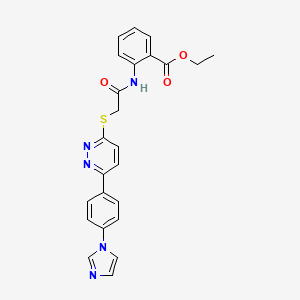

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S/c1-2-32-24(31)19-5-3-4-6-21(19)26-22(30)15-33-23-12-11-20(27-28-23)17-7-9-18(10-8-17)29-14-13-25-16-29/h3-14,16H,2,15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYANOQJVQAQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with a benzoate derivative.

Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Pyridazine Synthesis: The pyridazine ring is often synthesized through the reaction of hydrazine with a 1,4-diketone.

Coupling Reaction: The imidazole and pyridazine intermediates are then coupled using a thiol-ene reaction, where the thiol group of the pyridazine reacts with the imidazole derivative.

Final Esterification: The final step involves the esterification of the coupled product with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the nitro groups on the pyridazine ring, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Molecular Details

- IUPAC Name : Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate

- Molecular Weight : To be determined based on the specific chemical structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of imidazole and pyridazine have been shown to inhibit tumor growth in various cancer cell lines, including breast and prostate cancers.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives containing imidazole rings had IC50 values in the low micromolar range against prostate cancer cells (PC3), indicating significant antiproliferative effects. The mechanism involves the induction of apoptosis through the inhibition of specific kinases involved in cell survival pathways.

Inhibition of Protein Kinases

The compound acts as an inhibitor of several protein kinases, notably GSK3α and GSK3β, which are crucial in various signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of compounds with imidazole and pyridazine components. This compound has shown activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In vitro studies have reported that this compound exhibits significant antibacterial activity against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Disease/Condition | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Prostate Cancer | 0.33 - 1.48 μM | Apoptosis induction via kinase inhibition |

| Antimicrobial | Bacterial Infections | Varies by strain | Disruption of bacterial cell wall synthesis |

Table 2: Structural Characteristics

| Feature | Description |

|---|---|

| Imidazole Ring | Present |

| Pyridazine Moiety | Present |

| Benzoate Group | Present |

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the pyridazine ring may interact with nucleic acids or proteins. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analog 1: Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

- Core structure: Imidazo-thiadiazole fused ring system.

- Substitutions: Piperazine/piperidine moieties at position 2; phenyl group at position 6 .

Comparison: - Heterocyclic Core: The thiadiazole-imidazo fused ring in is more rigid and planar compared to the pyridazine-imidazole system in the target compound. This rigidity may enhance binding to flat enzymatic pockets but reduce solubility.

- The target compound lacks these groups, relying instead on the ethyl ester for lipophilicity modulation.

- Pharmacological Implications: Thiadiazole derivatives are often associated with antimicrobial or anticancer activity. The target compound’s pyridazine-thioether linkage might offer distinct binding modes, possibly targeting kinases or proteases.

Structural Analog 2: Ligand in PDB Entry 5Z4

- Core structure: Benzoimidazole linked to tetrafluorobenzamido and azide groups.

- Comparison:

- Substituents: The 5Z4 ligand includes fluorinated benzamido and azide groups, which enhance metabolic stability and electrophilic reactivity.

- Molecular Complexity: The 5Z4 ligand has a higher atom count (87 vs. ~50 in the target compound), suggesting greater steric bulk. This may restrict the target compound’s access to deep binding pockets but improve diffusion rates.

- Charge and Solubility: The +1 charge in 5Z4’s ligand likely improves aqueous solubility. The target compound’s neutral ethyl ester group may prioritize lipid membrane penetration.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pyridazine vs. Thiadiazole: Pyridazine’s electron-deficient nature may enhance interactions with positively charged residues in enzymatic targets compared to thiadiazole’s sulfur-rich core .

- This contrasts with the rigid thiadiazole scaffold in .

- Ethyl Ester as Prodrug: The ester group could serve as a prodrug motif, hydrolyzing in vivo to a carboxylic acid, thereby improving bioavailability—a feature absent in the 5Z4 ligand .

Biological Activity

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyridazine moiety, and a benzoate group. The presence of sulfur in the thioacetamido linkage suggests potential for various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridazine derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that imidazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the imidazole ring plays a crucial role in the antimicrobial mechanism .

Antitumor Activity

Imidazole-containing compounds have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of the pyridazine moiety may enhance these effects by improving the compound's ability to interact with cellular targets .

Antileishmanial Activity

Recent studies have focused on the potential of similar compounds as antileishmanial agents. This compound has been proposed as a candidate for further testing against Leishmania species due to structural similarities with other effective compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Reactive Oxygen Species (ROS) : Compounds like this one may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various imidazole derivatives, including those structurally related to this compound). Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Case Study 2: Antitumor Activity

In vitro tests on cancer cell lines showed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.